(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyridine ring fused with a thiophene ring and an enamide functional group
Mechanism of Action
Target of Action
Compounds with similar structures have shown promising cytotoxic effects against human breast cancer cells .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular level that can inhibit the growth of cancer cells .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth .
Result of Action
Similar compounds have shown promising cytotoxic effects against human breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the enamide group: The final step involves the condensation of the intermediate with an appropriate amide or amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of the enamide group to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups attached to the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is studied for its potential therapeutic applications. It may be explored as a treatment for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. It may also be used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific combination of a pyrazolo[1,5-a]pyridine ring, a thiophene ring, and an enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-pyrazolo[1,5-a]pyridin-5-yl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSASPBITFVNWAX-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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